molecular formula C17H18N2O4 B5772197 3-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

3-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

Cat. No.: B5772197
M. Wt: 314.34 g/mol
InChI Key: PWOQNYYYKBAUMV-UHFFFAOYSA-N
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Description

3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is an organic compound that belongs to the class of benzohydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide typically involves the reaction of 3-methoxybenzoic acid with 4-methoxyphenylacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenamide, N-(4-methoxyphenyl): A compound with similar structural features but different functional groups.

    N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide: A closely related compound with slight variations in the substituents.

Uniqueness

3-methoxy-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is unique due to the presence of both methoxy groups and the benzohydrazide moiety, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-8-6-12(7-9-14)10-16(20)18-19-17(21)13-4-3-5-15(11-13)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOQNYYYKBAUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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